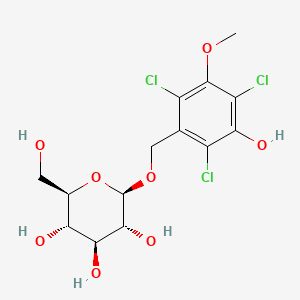
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside is a chlorophenyl glycoside that can be isolated from the plant Lilium regale . . Its unique structure, which includes multiple chlorine atoms and a glucopyranoside moiety, makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside involves several stepsThe final step involves the glycosylation of the chlorophenyl compound with a glucopyranoside . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of chlorination and glycosylation on chemical reactivity.
Biology: Researchers use it to investigate its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: The compound is studied for its potential therapeutic effects on lung ailments and other diseases.
Mechanism of Action
The mechanism of action of (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside involves its interaction with specific molecular targets. The compound’s chlorophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The glucopyranoside moiety may facilitate the compound’s uptake into cells, where it can exert its effects on various biochemical pathways .
Comparison with Similar Compounds
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside is unique due to its specific combination of chlorination and glycosylation. Similar compounds include:
Chlorophenyl glycosides: These compounds share the chlorophenyl group but may differ in the number and position of chlorine atoms.
Methoxyphenyl glycosides: These compounds have a methoxy group but may lack the chlorination.
Other glycosylated phenols: These compounds have a glycosyl group attached to a phenolic structure but may differ in other substituents. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17Cl3O8 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2,4,6-trichloro-3-hydroxy-5-methoxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H17Cl3O8/c1-23-13-7(16)4(6(15)10(20)8(13)17)3-24-14-12(22)11(21)9(19)5(2-18)25-14/h5,9,11-12,14,18-22H,2-3H2,1H3/t5-,9-,11+,12-,14-/m1/s1 |
InChI Key |
TYELUJWIGHLZGC-MMUFKSSJSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1Cl)O)Cl)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)O)Cl)COC2C(C(C(C(O2)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


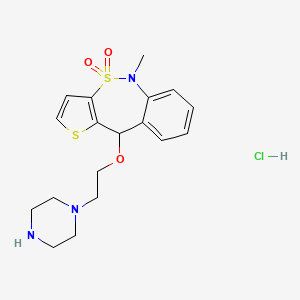

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
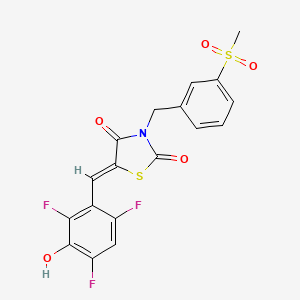

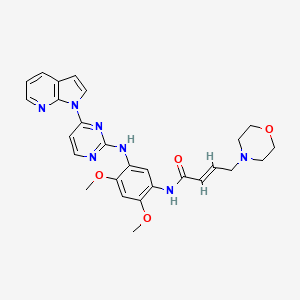

![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
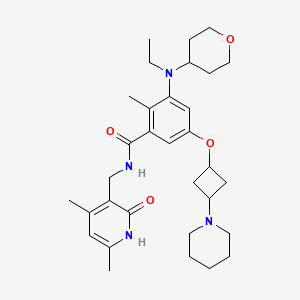
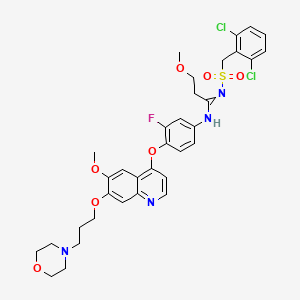
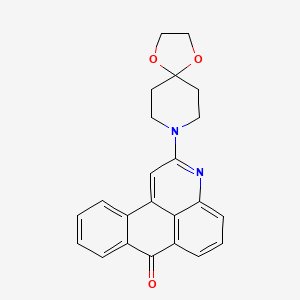
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

